S-guanine alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-guanine alcohol, also known as S-hydroxyguanine (SHG) or S-guanidinohydroxylamine (SGHA), is a naturally occurring compound that is found in the body and is metabolized by the liver. It is an important intermediate in the metabolism of guanine and is a key component of the guanine nucleotide cycle. It has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Signal Transduction and Ethanol's Effects on Guanine Nucleotide Binding Proteins

- Guanine nucleotide-binding proteins (G proteins) are essential in signal transduction, including the coupling of hormone and neurotransmitter receptors to various cellular processes. Ethanol selectively affects G proteins, particularly Gs, enhancing adenylate cyclase activity. Chronic ethanol exposure alters the sensitivity of adenylate cyclase to guanine nucleotides, which may vary across different cell types (Hoffman & Tabakoff, 1990).

Oxidative Stress and Wine Consumption in Coronary Heart Disease Patients

- Wine consumption, compared to alcohol intake without wine microconstituents, has a different impact on oxidative stress markers in coronary heart disease patients. Wine's bioactive compounds counteract the oxidative damage induced by alcohol, affecting markers like oxidized guanine species (Choleva et al., 2022).

Electrochemical Sensing of Guanine in Biological Samples

- Sulfur-doped carbon nanoparticles-based electrodes have been designed for sensitive and selective detection of guanine in biological samples, demonstrating potential for clinical investigation of human health and DNA assessment (Emran et al., 2021).

Adjusting Redox Potential of Guanine for Biosensors

- Research on reducing guanine's redox potential by substituting various elements has implications for biosensor development, specifically in electrochemical DNA-based biosensors. The study found significant potential reduction, suggesting applications in scientific and technology research (Pakiari et al., 2015).

Guanine Crystals in Light Manipulation in Organisms

- Guanine crystals in organisms form various optical devices, such as reflectors and photonic crystals. Their high refractive index and control over crystal morphology make them ideal for optical applications, inspiring the next generation of advanced optical materials (Gur et al., 2017).

Role in DNA G-Quadruplexes and Therapeutic Potential

- Guanine-rich DNA sequences can form G-quadruplexes, involved in transcription, replication, and genome stability. These structures are of interest in cancer biology and drug discovery, offering potential therapeutic targets (Spiegel et al., 2020).

properties

IUPAC Name |

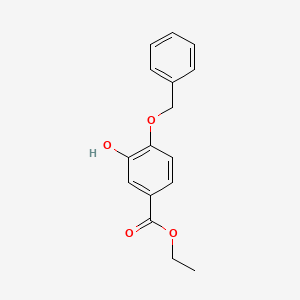

2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFDGVJRIDONQK-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C[C@@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-guanine alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)

![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)

![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2462086.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)